

A-317491 Sodium Salt Hydrate: A Comprehensive Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in nociceptive pathways.[2][3] The activation of P2X3-containing receptors by ATP released during cellular stress or injury is a key mechanism in the transmission of pain signals, particularly in chronic pain states.[1][4] A-317491's high affinity and selectivity for these specific receptor subtypes make it a valuable pharmacological tool for investigating pain mechanisms and a potential therapeutic agent for managing chronic inflammatory and neuropathic pain.[1][3] This technical guide provides a detailed overview of the selectivity profile of A-317491, including quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action and characterization workflow.

Data Presentation: Quantitative Selectivity Profile

The selectivity of A-317491 has been rigorously characterized across various P2X receptor subtypes and other relevant biological targets. The following tables summarize its inhibitory potency, highlighting its significant preference for P2X3 and P2X2/3 receptors.

Target Receptor	Species	Assay Type	Inhibitory Constant (Ki) in nM	IC50 (nM)	Reference
P2X3	Human	Calcium Flux	22	-	[5]
P2X3	Rat	Calcium Flux	22	-	[5]
P2X2/3	Human	Calcium Flux	9	-	[5]
P2X2/3	Rat	Calcium Flux	92	-	[5]
P2X3	Human	Electrophysiology	17	97	[1]
P2X2/3	Human	Electrophysiology	20	169	[1]
Native P2X3/P2X2/3	Rat (DRG Neurons)	Electrophysiology	-	15	[5]

Table 1: Inhibitory Potency of A-317491 at P2X3 and P2X2/3 Receptors. This table showcases the high affinity of A-317491 for its primary targets in both human and rat species, as determined by calcium flux and electrophysiological assays.

Receptor/Target	Selectivity (IC50)	Reference
Other P2 Receptors	>10 μ M	[5]
Other Neurotransmitter Receptors	>10 μ M	[5]
Ion Channels	>10 μ M	[5]
Enzymes	>10 μ M	[5]

Table 2: Selectivity of A-317491 against other P2 Receptors and Off-Target Proteins. This table demonstrates the high selectivity of A-317491, with IC50 values exceeding 10 μ M for a broad range of other receptors and proteins, indicating a favorable specificity profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of A-317491.

Recombinant P2X Receptor Calcium Flux Assay

This assay is a high-throughput method to determine the potency of A-317491 by measuring its ability to inhibit agonist-induced calcium influx in a cell line stably expressing the target receptor.

a. Cell Culture and Plating:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat P2X3 or P2X2/3 receptor.
- **Culture Medium:** Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/ml Geneticin).
- **Culture Conditions:** Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- **Plating:** Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 16-24 hours.

b. Dye Loading:

- Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cell plates and add the dye loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.

c. Compound Incubation and Calcium Flux Measurement:

- Wash the cells twice with the assay buffer to remove extracellular dye.
- Prepare serial dilutions of A-317491 in the assay buffer.
- Add the A-317491 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
- Use a fluorescence microplate reader equipped with an automated liquid handling system to measure calcium flux.
- Establish a baseline fluorescence reading for 30-60 seconds.
- Inject a P2X3/P2X2/3 receptor agonist (e.g., α,β -methylene ATP at its EC80 concentration) into the wells.
- Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the peak calcium response.

d. Data Analysis:

- Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of A-317491.
- Plot the percentage inhibition against the logarithm of the A-317491 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology on Recombinant Cells

This technique provides a detailed characterization of the antagonist's effect on ion channel function.

a. Cell Preparation:

- Plate HEK293 cells expressing the target P2X receptor onto glass coverslips coated with poly-D-lysine 24-48 hours before the experiment.

b. Solutions:

- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

c. Electrophysiological Recording:

- Place a coverslip in the recording chamber of an inverted microscope and perfuse with the external solution.
- Use a glass micropipette (3-5 MΩ resistance) filled with the internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane.
- Establish a whole-cell recording configuration.
- Clamp the membrane potential at a holding potential of -60 mV.
- Record baseline current and then apply the P2X agonist (e.g., ATP or α,β-meATP at its EC₉₀ concentration) to elicit an inward current.
- To measure the inhibitory effect, perfuse the cell with varying concentrations of A-317491 prior to and during the application of the agonist.
- Record the peak inward current for each concentration of the antagonist.

d. Data Analysis:

- Calculate the percentage inhibition of the agonist-induced current at each A-317491 concentration.
- Determine the IC₅₀ value by plotting the percentage inhibition against the antagonist concentration.
- To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of A-317491.

Native P2X Receptor Characterization in Dorsal Root Ganglion (DRG) Neurons

Studying the antagonist's effect on native receptors in primary neurons provides a more physiologically relevant assessment.

a. DRG Neuron Isolation and Culture:

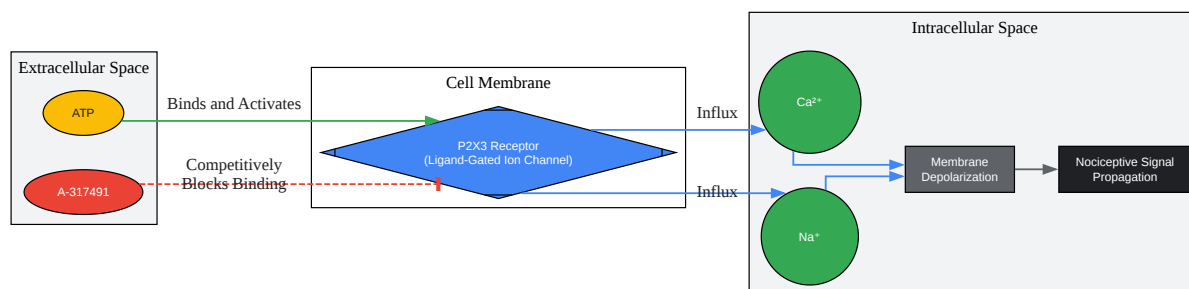
- Isolate dorsal root ganglia from rodents following approved animal care and use protocols.
- Digest the ganglia in an enzyme solution (e.g., collagenase and trypsin) to dissociate the neurons.
- Plate the dissociated neurons on coverslips pre-coated with a substrate that promotes adherence (e.g., poly-L-lysine and laminin).
- Culture the neurons in a suitable neurobasal medium supplemented with growth factors (e.g., Nerve Growth Factor), B27 supplement, and an anti-mitotic agent to inhibit the proliferation of non-neuronal cells.

b. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings on the cultured DRG neurons 1-3 days after plating, following the same general procedure as described for recombinant cells.
- Identify neurons that exhibit a rapidly desensitizing inward current in response to the application of α,β -meATP, which is characteristic of P2X3-containing receptors.
- Evaluate the inhibitory effect of A-317491 on these agonist-evoked currents.

Mandatory Visualizations

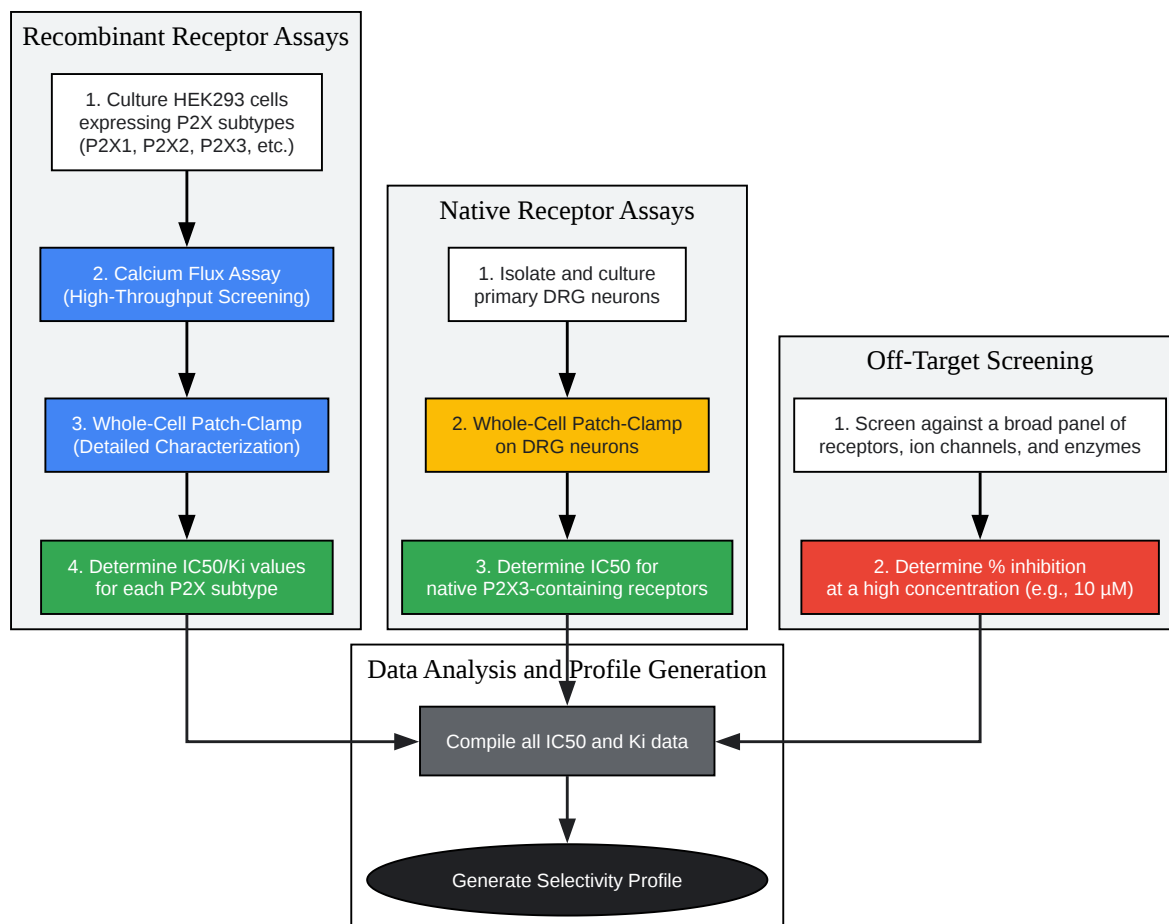
P2X3 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: P2X3 receptor signaling and inhibition by A-317491.

Experimental Workflow for Selectivity Profiling



[Click to download full resolution via product page](#)

Caption: Workflow for determining A-317491 selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [A-317491 Sodium Salt Hydrate: A Comprehensive Technical Guide to its Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149999#a-317491-sodium-salt-hydrate-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com